![molecular formula C10H11FN2O5S B2504571 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine CAS No. 1338346-30-7](/img/structure/B2504571.png)

4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

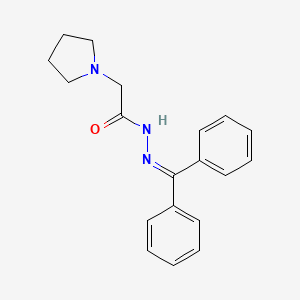

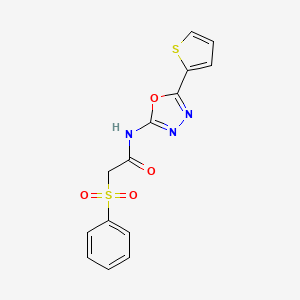

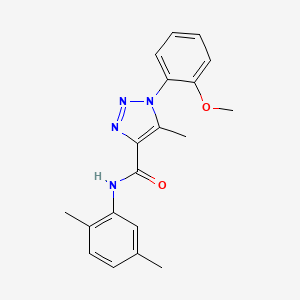

“4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine” is a chemical compound with the CAS Number: 1338346-30-7. It has a molecular weight of 290.27 and its IUPAC name is 4-[(4-fluoro-3-nitrophenyl)sulfonyl]morpholine .

Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid and was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .Molecular Structure Analysis

The molecular structure of “4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine” can be represented by the linear formula: C10H11FN2O5S . The InChI key for this compound is FDEKQWIRICMZEU-UHFFFAOYSA-N .Chemical Reactions Analysis

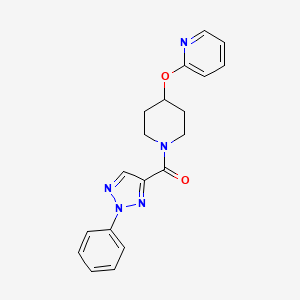

A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Scientific Research Applications

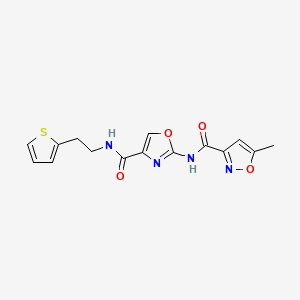

Photolinkers and Photoaffinity Labeling

4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine has been employed as a photolinker in photoaffinity labeling studies. These studies involve attaching a photoactivatable group to a specific target molecule, allowing researchers to investigate protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions. Upon photoirradiation, the compound forms a covalent bond with nearby functional groups, enabling precise spatial and temporal control .

Chemical Synthesis and Medicinal Chemistry

The compound’s sulfonyl group makes it a valuable building block for chemical synthesis. Researchers use it to create derivatives with modified properties. In medicinal chemistry, these derivatives may serve as potential drug candidates. By strategically modifying the morpholine scaffold, scientists can explore structure-activity relationships and optimize pharmacological properties .

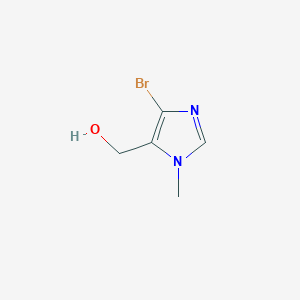

Urea and Thiourea Derivatives

Starting from 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine, chemists have synthesized urea and thiourea derivatives. These compounds exhibit biological interest and may have applications as enzyme inhibitors, antimicrobial agents, or other bioactive molecules. The flexibility of the morpholine ring allows for diverse modifications, leading to a variety of functional derivatives .

Materials Science and Surface Modification

Researchers have investigated the use of 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine in materials science. Its reactivity with surface functional groups makes it suitable for modifying surfaces, such as those of nanoparticles, polymers, or solid supports. Surface-functionalized materials find applications in catalysis, sensors, and drug delivery systems .

Organic Synthesis and Sulfonamide Chemistry

The compound’s sulfonamide functionality allows for diverse synthetic transformations. Chemists have utilized it in the construction of complex organic molecules. For instance, it can serve as a precursor for the synthesis of sulfonamides, which are important pharmacophores in drug discovery. Sulfonamides exhibit antibacterial, antiviral, and antitumor activities .

Biological Probes and Target Identification

Researchers have used 4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine as a biological probe to identify target proteins. By incorporating this compound into small molecules or peptides, they can selectively label specific proteins within complex cellular environments. This approach aids in understanding protein function, localization, and interactions .

properties

IUPAC Name |

4-(4-fluoro-3-nitrophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEKQWIRICMZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504488.png)

![N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2504492.png)

![benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/structure/B2504493.png)

![6-(2-Furyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504498.png)

![2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2504501.png)